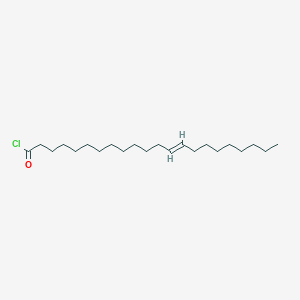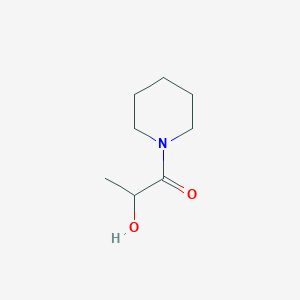![molecular formula C28H30N4O3S3 B12000349 (5Z)-3-isobutyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12000349.png)
(5Z)-3-isobutyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you’ve described is a complex heterocyclic molecule with a diverse structure. Let’s break it down:
Chemical Name: (5Z)-3-isobutyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one
Molecular Formula: CHNOS
Molecular Weight: Approximately 440.5 g/mol
Métodos De Preparación
Synthetic Routes:
The synthetic routes for this compound involve several steps
Starting Material: Begin with appropriate precursors, such as substituted phenylhydrazine and isobutyraldehyde.
Condensation Reaction: React the phenylhydrazine with isobutyraldehyde to form the pyrazole ring.
Thiazolidinone Formation: Introduce the thiazolidinone moiety by reacting the pyrazole intermediate with a thiol (e.g., thiourea).
Olefination: The final step involves olefination to create the double bond in the side chain.
Industrial Production:
Industrial-scale production typically involves optimization of reaction conditions, scalability, and purification methods. Specific details would depend on the manufacturer and proprietary processes.
Análisis De Reacciones Químicas
This compound can undergo various reactions:
Oxidation: Oxidative processes can modify the sulfur or nitrogen atoms.
Reduction: Reduction reactions may reduce the double bond or other functional groups.
Substitution: Substituents on the phenyl rings can be replaced.
Common Reagents: Reagents like sodium hydride (NaH), hydrogen peroxide (HO), and various metal catalysts are commonly used.
Aplicaciones Científicas De Investigación
This compound has diverse applications:
Medicine: It may exhibit pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties.
Materials Science: Its unique structure could be useful for designing novel materials.
Organic Synthesis: It serves as a building block for more complex molecules.
Mecanismo De Acción
The exact mechanism isn’t well-documented, but it likely interacts with cellular pathways, enzymes, or receptors. Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While I don’t have specific data on similar compounds, you can explore related molecules like other thiazolidinones, pyrazoles, and thiazoles. Their structural differences may highlight the uniqueness of the compound you’ve described.
Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding
Propiedades
Fórmula molecular |
C28H30N4O3S3 |
|---|---|
Peso molecular |
566.8 g/mol |
Nombre IUPAC |
(5Z)-3-(2-methylpropyl)-5-[[1-phenyl-3-(4-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H30N4O3S3/c1-20(2)18-31-27(33)25(37-28(31)36)17-22-19-32(23-9-5-3-6-10-23)29-26(22)21-11-13-24(14-12-21)38(34,35)30-15-7-4-8-16-30/h3,5-6,9-14,17,19-20H,4,7-8,15-16,18H2,1-2H3/b25-17- |
Clave InChI |
HKZIGDKYSRWTOY-UQQQWYQISA-N |
SMILES isomérico |
CC(C)CN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=CC=C5)/SC1=S |
SMILES canónico |
CC(C)CN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=CC=C5)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide](/img/structure/B12000267.png)
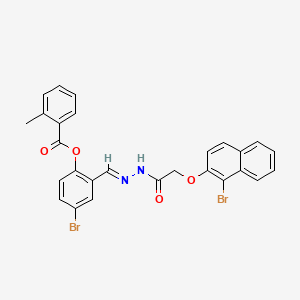
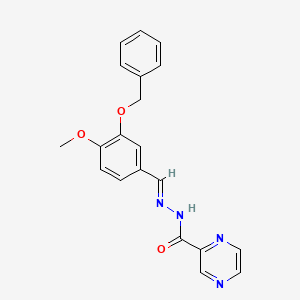
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12000295.png)
![(2E)-N-(2,6-diisopropylphenyl)-3-[4-(hexyloxy)-3-methoxyphenyl]-2-propenamide](/img/structure/B12000300.png)
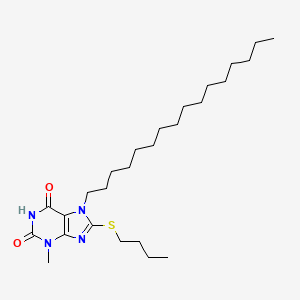
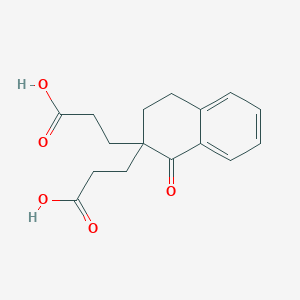
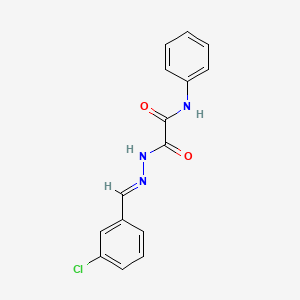
![2-(4-Chlorobenzyl)-1-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000320.png)

![2-(4-chlorophenyl)-N'-[(E)-2-thienylmethylidene]-4-quinolinecarbohydrazide](/img/structure/B12000327.png)
![Spiro[bicyclo[3.2.1]oct-2-ene-8,2'-[1,3]dioxolane]](/img/structure/B12000356.png)
